Benzoic acid, 3-bromo-2-(difluoromethyl)-
Description
Benzoic acid, 3-bromo-2-(difluoromethyl)- (molecular formula C₈H₅BrF₂O₂) is a halogenated aromatic carboxylic acid derivative. Its structure features a bromine atom at the 3-position and a difluoromethyl group at the 2-position on the benzene ring. This compound is notable for its dual functional groups, which confer unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science .
The difluoromethyl group (–CF₂H) is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety and influencing reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
3-bromo-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
RFXIBDCASKIRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(difluoromethyl)benzoic acid typically involves the bromination of 2-(difluoromethyl)benzoic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-bromo-2-(difluoromethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are typically used in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed for the reduction of the carboxylic acid group.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as 3-substituted-2-(difluoromethyl)benzoic acids.
Coupling: Biaryl compounds with diverse functional groups.
Reduction: 3-Bromo-2-(difluoromethyl)benzyl alcohol or 3-bromo-2-(difluoromethyl)benzaldehyde.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-2-(difluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s reactivity and stability are strongly influenced by the position and nature of substituents . Below is a comparative analysis with key analogs:
Key Observations :
- Halogen Type : Bromine (Br) at the 3-position enables Suzuki-Miyaura cross-coupling reactions, whereas chlorine (Cl) analogs (e.g., 3-chloro-2-(difluoromethyl)benzoic acid) exhibit slower kinetics in such reactions .
- Fluorinated Groups : The difluoromethyl group (–CF₂H) provides moderate electron-withdrawing effects compared to the stronger –CF₃ group in 4-bromo-3-(trifluoromethyl)benzoic acid, which enhances thermal stability but reduces solubility .
Key Insights :
- The difluoromethyl group in the target compound may enhance membrane permeability compared to non-fluorinated analogs, improving bioavailability .
- Trifluoromethyl (–CF₃) derivatives (e.g., 4-bromo-2-(trifluoromethyl)benzoic acid) exhibit stronger antimicrobial effects but may suffer from higher toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
